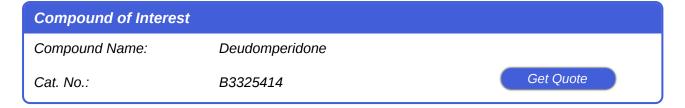


Sourcing and Application of Research-Grade Deudomperidone for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deudomperidone, a deuterated analog of domperidone, is a selective peripheral dopamine D2 and D3 receptor antagonist currently under investigation for the treatment of gastroparesis.[1] [2][3] Its mechanism of action involves blocking dopamine receptors in the gastrointestinal tract, which can enhance gut motility and reduce nausea and vomiting.[4] In a laboratory setting, research-grade **deudomperidone** serves as a critical tool for in vitro and in vivo studies aimed at elucidating the pharmacology of dopamine receptors, investigating potential new therapeutic applications, and conducting preclinical safety and efficacy assessments.

The deuteration of domperidone is designed to alter its pharmacokinetic profile, potentially offering a more stable and sustained therapeutic effect compared to its non-deuterated counterpart.[5] This makes it a compound of interest for researchers studying drug metabolism and pharmacokinetics.

Sourcing Research-Grade Deudomperidone

Acquiring **deudomperidone** for laboratory use requires sourcing from specialized chemical suppliers. As a compound primarily in clinical development, it may not be as readily available as more common research chemicals. Below is a summary of potential suppliers and custom synthesis services.



Supplier/ Service	Product Name	Catalog Number	Purity	Quantity	Storage	Notes
Cayman Chemical	Domperido ne-d6	30152	≥99% deuterated forms (d1- d6)	1 mg	-20°C	Solid format.[6]
DC Chemicals	Deudompe ridone (Domperid one-d4)	DC47110	Not specified	Not specified	Powder: -20°C (2 years)	Also available in DMSO.
LGC Standards	Domperido ne-d4	TRC- D531103	Not specified	Custom Synthesis	Not specified	Requires a quote request for custom synthesis.
MedKoo Bioscience s	Deudompe ridone	Not specified	Not specified	Not specified	Not specified	Listed as a research- use product.[8]
Custom Synthesis	Deudompe ridone	N/A	As per request	As per request	As per request	Services offered by companies like Alfa Chemistry and ResolveMa ss Laboratorie s.[9][10]

Experimental Protocols



The following are detailed protocols for key experiments involving **deudomperidone** to characterize its interaction with the dopamine D2 receptor.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Ki) of **deudomperidone** for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled D2 antagonist.

Materials:

- Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
- Radioligand: [3H]-Spiperone or [3H]-Raclopride.
- Non-specific Ligand: 10 μM Haloperidol or 1 μM unlabeled Spiperone.
- Deudomperidone Stock Solution: 1 mM in DMSO.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
 [11]
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and scintillation counter.
- 96-well plates.

Procedure:

- Membrane Preparation:
 - Culture and harvest cells expressing the D2 receptor.
 - Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.



 Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

Assay Setup:

- In a 96-well plate, add in triplicate:
 - 50 μL of assay buffer (for total binding) or 50 μL of non-specific ligand (for non-specific binding).
 - 50 μ L of serially diluted **deudomperidone** (typically from 10⁻¹⁰ M to 10⁻⁵ M).
 - 50 μL of radioligand at a concentration near its Kd (e.g., 0.2-0.5 nM for [³H]-Spiperone).
 [11]
 - 100 μL of the membrane preparation.

Incubation:

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11]

· Harvesting:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

Quantification:

 Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding at each **deudomperidone** concentration by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of **deudomperidone** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.



Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Dopamine D2 Receptor (a Gαi-coupled GPCR)

This assay measures the ability of **deudomperidone** to antagonize the dopamine-induced inhibition of adenylyl cyclase, which results in a change in intracellular cyclic AMP (cAMP) levels.

Materials:

- Cells: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
- Assay Medium: Serum-free medium or HBSS.
- Adenylyl Cyclase Activator: Forskolin (1 mM stock solution).
- Dopamine Stock Solution: 1 mM in an antioxidant-containing buffer.
- **Deudomperidone** Stock Solution: 1 mM in DMSO.
- cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

- Cell Seeding:
 - Seed the D2 receptor-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
- Antagonist Pre-incubation:
 - Remove the culture medium and add assay medium containing various concentrations of deudomperidone.
 - Incubate for 15-30 minutes at 37°C.



· Agonist Stimulation:

- Add dopamine at a concentration that produces approximately 80% of its maximal effect (EC80) to all wells except the basal control.
- Simultaneously, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

Incubation:

- o Incubate the plate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.
- cAMP Measurement:
 - Lyse the cells and measure the cAMP concentration according to the instructions of the chosen cAMP assay kit.

Data Analysis:

- Plot the cAMP concentration against the log of the **deudomperidone** concentration.
- Determine the IC50 value of **deudomperidone** for the inhibition of the dopamine response using non-linear regression.

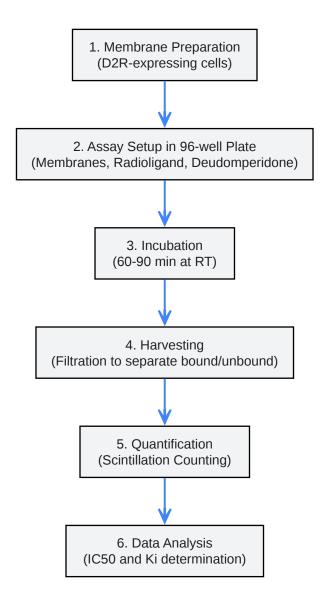
Visualizations





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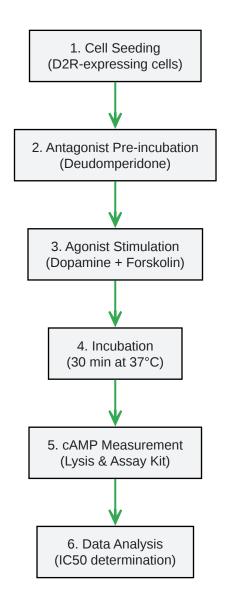
Caption: Dopamine D2 Receptor Signaling Pathway and **Deudomperidone**'s Mechanism of Action.



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Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.





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Caption: Experimental Workflow for a Functional cAMP Assay.

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